ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBOFLUIPYAOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
DMF outperforms solvents like THF or dichloromethane due to its high polarity, which stabilizes the transition state during alkylation. Substituting potassium carbonate with stronger bases (e.g., DBU) increases reaction rates but may promote side reactions, such as ester hydrolysis.
Temperature and Time
Microwave irradiation reduces reaction time from 24 hours (traditional reflux) to 1–2 hours, improving yields by minimizing thermal decomposition. For instance, cyclocondensation under microwave conditions at 150°C achieves 59% yield compared to 46% via reflux.
Scalability Challenges
Scaling the reaction from 5 mL to 100 mL round-bottom flasks introduces challenges in heat distribution, leading to yield variability (46–52%). Efficient stirring and controlled heating are critical for reproducibility.
Analytical Characterization
Spectroscopic Validation
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1H NMR (CDCl3) : Signals at δ 1.25 (t, J = 7.1 Hz, CH3CH2), 4.18 (q, J = 7.1 Hz, CH2), and 7.45–8.10 (m, aromatic H) confirm the ethyl acetate and 4-fluorophenyl groups.
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IR (KBr) : Bands at 1745 cm⁻¹ (C=O ester) and 1669 cm⁻¹ (pyrimidinone C=O).
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Mass Spectrometry : Molecular ion peak at m/z 316.29 ([M+H]⁺).
Purity Assessment
Comparative Analysis with Related Methods
Alternative routes to pyrazolo[3,4-d]pyrimidines include:
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Hydrazine Cyclization : Reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with hydrazine forms the core but requires harsh conditions (reflux, 12 hours).
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Thione Derivatives : Treatment with carbon disulfide yields dithione intermediates, but these necessitate additional steps for functionalization.
The ethyl pivalate route offers superior regioselectivity and milder conditions, making it preferable for scale-up.
Challenges and Troubleshooting
Byproduct Formation
Side products arise from:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[3,4-d]pyrimidine core, potentially yielding alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Biological Activities
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit diverse biological activities. Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate has potential applications in:
- Kinase Inhibition : The compound may act as a kinase inhibitor due to its structural similarity to known kinase inhibitors. Kinases are critical in various signaling pathways related to cancer and inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazolo[3,4-d]pyrimidine derivatives:
- Kinase Inhibition Studies : Research has shown that pyrazolo[3,4-d]pyrimidines can selectively inhibit specific kinases involved in tumor growth. For instance, compounds structurally related to this compound have been documented to inhibit kinases like PI3K and mTOR effectively.
- Anticancer Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting a promising therapeutic avenue for further exploration.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazolo[3,4-d]pyrimidine core facilitates its activity through various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications: Substituents on the Pyrazolopyrimidine Ring
Methyl vs. 4-Fluorophenyl at Position 1
- Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate ():
- Molecular Formula : C₁₀H₁₂N₄O₃.
- Key Difference : Replacement of the 4-fluorophenyl group with a methyl group reduces steric bulk and eliminates fluorine’s electron-withdrawing effects. This likely decreases binding affinity to hydrophobic enzyme pockets but may improve metabolic stability .
- Activity : Methyl-substituted derivatives often exhibit lower potency in enzyme inhibition assays compared to aryl-substituted analogues due to weaker π-π stacking interactions .
2,3-Dimethylphenyl Substitution
- 2-[1-(2,3-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide (): Molecular Formula: C₂₂H₁₈F₃N₅O₂. The acetamide group replaces the ester, enabling hydrogen bonding with targets . Activity: Acetamide derivatives often show improved target selectivity and potency compared to ester-containing analogues .
Side-Chain Modifications
Ethyl Ester vs. Carboxylic Acid
- 2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid ():
- Molecular Formula : C₈H₈N₄O₃.
- Key Difference : Hydrolysis of the ethyl ester to a carboxylic acid increases polarity, improving aqueous solubility but reducing cell membrane permeability.
- Activity : The carboxylic acid may act as a metabolite or prodrug of the ester, with altered pharmacokinetic profiles .
Butanoate Ester Variant
- Methyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]butanoate (): Molecular Formula: C₁₆H₁₅FN₄O₃. Key Difference: The butanoate chain increases lipophilicity (clogP ≈ 2.5 vs. Activity: Longer alkyl chains may prolong half-life but could reduce metabolic stability due to esterase susceptibility .
Pharmacological Data and Trends
Biological Activity
Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its role in various biological activities, particularly as a scaffold for kinase inhibitors. The presence of the 4-fluorophenyl group enhances lipophilicity and may improve interaction with biological targets. The ester functional group contributes to its pharmacokinetic properties, potentially influencing absorption and distribution in biological systems.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities. This compound is hypothesized to interact with various biological targets due to its structural attributes. Below is a summary of potential biological activities based on related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Pyrazolo[1,5-a]pyrimidine core | Anticancer activity |
| 6-(hydroxymethyl)-2-(4-phenoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Hydroxy and phenoxy substituents | Kinase inhibition |
| 2-(3,5-dichloro-4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine | Halogenated phenyl ring | Anti-inflammatory effects |
The unique fluorinated substituent and ester functional group in this compound may enhance its pharmacological profile compared to other related compounds.
Case Studies and Research Findings
Research on similar compounds has provided insights into their therapeutic potential. For instance:
- Kinase Inhibitors in Cancer Therapy : Various studies have shown that pyrazolo[3,4-d]pyrimidines can effectively inhibit kinases involved in cancer progression. For example, the compound's ability to inhibit mutant forms of kinases like EGFR has been documented with IC50 values in the low nanomolar range .
- Inflammatory Disease Models : Other pyrazolo derivatives have demonstrated anti-inflammatory effects in preclinical models by inhibiting specific kinases involved in inflammatory pathways. This suggests that this compound could have similar applications pending further studies.
Future Research Directions
To fully elucidate the biological activity of this compound:
- In vitro and In vivo Studies : Targeted pharmacological studies are essential to determine the compound's efficacy against specific biological targets.
- Mechanistic Studies : Understanding the precise mechanism of action will provide insights into how this compound can be optimized for therapeutic use.
Q & A
Q. What computational tools predict the compound’s interaction with non-target proteins (e.g., CYP450 isoforms)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
